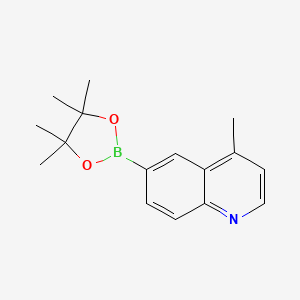![molecular formula C26H21N3O4 B2799413 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one CAS No. 1326859-54-4](/img/structure/B2799413.png)
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, and an isoquinoline ring. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties and activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods such as Michael addition of N-heterocycles to chalcones .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present in its structure. For example, the oxadiazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl and isoquinoline groups could impact the compound’s solubility, stability, and reactivity .科学的研究の応用
Metabolic Pathways and P-glycoprotein Inhibition
The compound HM-30181, which shares structural motifs with the chemical , is a new P-glycoprotein inhibitor. It undergoes metabolic transformations in rats, including O-demethylation, hydrolysis, and hydroxylation, to form metabolites M1-M4. This study highlights its potential application in modifying drug resistance mechanisms by inhibiting P-glycoprotein, a transporter that affects the pharmacokinetics of various drugs (Paek et al., 2006).
Antimicrobial and Anti-Proliferative Activities
The research on derivatives of 1,3,4-oxadiazole, including compounds structurally similar to the one mentioned, reveals significant antimicrobial and anti-proliferative effects. These compounds have shown efficacy against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans. Particularly, the piperazinomethyl derivatives displayed broad-spectrum antibacterial activities, and some showed potent activity against Gram-positive bacteria. Moreover, their anti-proliferative activity against various cancer cell lines indicates potential therapeutic applications in cancer treatment (Al-Wahaibi et al., 2021).
Thermo-Physical Characterization
The thermo-physical properties of 1,3,4-oxadiazole derivatives in solvents like chloroform and N,N-dimethylformamide have been studied, providing insight into their solubility, density, viscosity, and ultrasonic sound velocity. These properties are crucial for designing pharmaceutical formulations and understanding the interaction of these compounds with biological membranes, potentially affecting their bioavailability and therapeutic efficacy (Godhani et al., 2013).
Synthesis and Characterization of New Derivatives
The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including reactions that could be analogous to the synthesis of the specified compound, have been explored. These studies contribute to the broader field of medicinal chemistry by developing new compounds with potential therapeutic applications, particularly as antimicrobial agents (Bektaş et al., 2007).
Analgesic and Anti-inflammatory Activities
Research into new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety has revealed compounds with significant analgesic and anti-inflammatory activities. This research area is of high interest for the development of new pain management and anti-inflammatory therapies, highlighting the therapeutic potential of these chemical structures (Dewangan et al., 2016).
特性
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4/c1-16-7-6-8-18(13-16)29-15-21(19-9-4-5-10-20(19)26(29)30)25-27-24(28-33-25)17-11-12-22(31-2)23(14-17)32-3/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDCXJPQNJUPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2799332.png)
![1-isopentyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2799337.png)
![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799338.png)


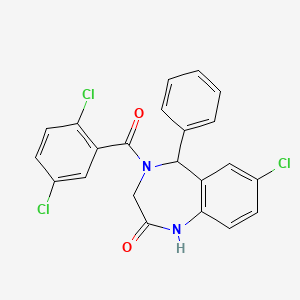
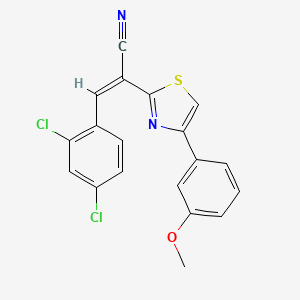
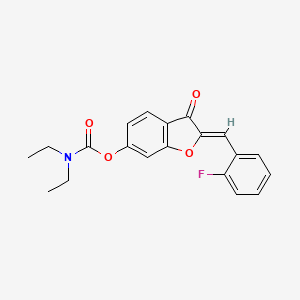
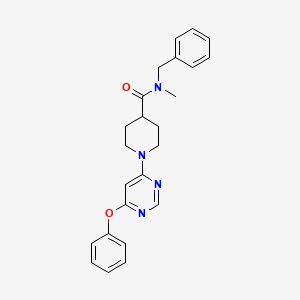
![N-cyclohexyl-N'-[2-(4-methylphenyl)-1H-indol-3-yl]urea](/img/structure/B2799347.png)
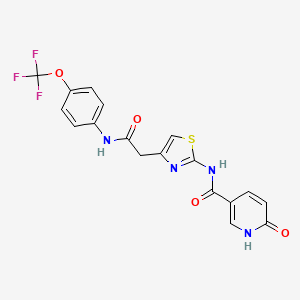

![1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2799352.png)
